METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Overview
Description
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 4,8-dimethyl-2H-chromen-2-one with 2-(4-methylpiperidin-1-yl)-2-oxoethanol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl nitrogen or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit cyclin-dependent kinases (CDKs) in cancer cells, thereby preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure and similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a structure similar to warfarin.
Uniqueness
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the methylpiperidinyl group, in particular, may enhance its biological activity and selectivity compared to simpler coumarin derivatives.
Properties
IUPAC Name |
methyl 2-[4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13-7-9-23(10-8-13)19(24)12-28-18-6-5-16-14(2)17(11-20(25)27-4)22(26)29-21(16)15(18)3/h5-6,13H,7-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPNCIUENBCNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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